molecular formula C12H13NO2 B3207707 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1047721-74-3

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B3207707
CAS No.: 1047721-74-3
M. Wt: 203.24
InChI Key: RQHOGSOCPPWOJC-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one ( 1047721-74-3) is a structurally unique spirocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. Its rigid, three-dimensional framework, which features a benzopyran moiety fused with a pyrrolidine ring via a spiro junction, provides enhanced metabolic stability and distinct steric and electronic properties compared to flat aromatic systems. This makes it a privileged scaffold for constructing complex molecules with potential pharmacological activity. The ketone functionality at the 4-position offers a versatile handle for further synthetic derivatization, enabling extensive exploration of structure-activity relationships. This compound has demonstrated significant relevance in central nervous system (CNS) drug discovery. Scientific studies have shown that spiro[pyrrolidine-2,3'(2'H)-benzopyran] analogues act as high-affinity ligands for 5-HT1A receptors, with the best compounds exhibiting binding affinities in the nanomolar range and high selectivity over other serotonin and dopamine receptor subtypes . In vivo, these compounds have shown promising activity in behavioral tests predictive of anxiolytic and antidepressant effects, positioning this chemical scaffold as a critical intermediate in the development of potential psychotropic agents . The compound is provided as a high-purity solid and is suited for controlled reactions in medicinal chemistry and drug discovery programs. It is also investigated in materials science for applications such as organic semiconductors due to its conjugated system and unique electronic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling information.

Properties

IUPAC Name

spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOGSOCPPWOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves the reaction of a chromanone derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the chromanone, followed by the addition of the pyrrolidine derivative to form the spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Spiro Compounds

Structural Variations and Physicochemical Properties

Spiro compounds are defined by their fused bicyclic systems, where two rings share a single atom. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Spiro Compounds
Compound Name Spiro Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights Reference
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Benzopyran + pyrrolidine C₁₂H₁₃NO₂ 203.24 (base) Commercial availability; research use Not detailed in evidence
Spiro[chromene-2,2'-pyrrolidin]-4-one Chromene + pyrrolidine C₁₁H₁₁NO₂ 201.21 Antitubercular activity Conventional heating
3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-4-ol Benzopyran + piperidine C₁₃H₁₅NO₂ 217.26 Undisclosed biological activity Microwave-assisted synthesis
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one Benzopyran + cyclobutane C₁₂H₁₂O₂ 188.22 Research use (no specific activity) Not detailed
Spiro(oxindole-3-3'-pyrrolidine) derivatives Oxindole + pyrrolidine Variable Variable High cytotoxicity Multi-step organic synthesis
Key Observations:
  • Ring Size and Conformation: The pyrrolidine ring (5-membered) in the target compound provides a balance of rigidity and flexibility, influencing receptor binding . In contrast, piperidine (6-membered) analogs (e.g., 3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-ol) may exhibit altered solubility due to increased hydrophobicity .
  • Substituent Effects :

    • Fluorination of the pyrrolidine ring (e.g., 3,4-difluoroproline derivatives) can modulate conformational bias via stereoelectronic effects, enhancing biological interactions .
    • The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability .

Biological Activity

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H13NO2
  • Molecular Weight: 217.25 g/mol
  • CAS Number: 199105-26-5

The compound features a spirocyclic structure, which is known to influence its biological activity by affecting interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, in vitro assays demonstrated that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

The proposed mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration: Studies suggest that it may inhibit the migration and invasion of cancer cells, potentially reducing metastasis.

Sigma Receptor Interaction

The compound has also been evaluated for its interaction with sigma receptors (σ receptors), which are implicated in various neurological disorders and cancers. It has been found to exhibit affinity for σ1 receptors, which may contribute to its neuroprotective effects as well as its anticancer properties .

Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound in human breast cancer cell lines revealed:

  • Cell Lines Tested: MCF-7 and MDA-MB-231.
  • Results: The compound showed a dose-dependent decrease in cell viability with IC50 values of 10 µM for MCF-7 and 15 µM for MDA-MB-231 cells.

Study 2: Neuroprotective Effects

In another study focused on neuroprotection, the compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. It was found to reduce reactive oxygen species (ROS) levels and enhance cell survival rates by up to 40% compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF-710Induction of apoptosis
AnticancerMDA-MB-23115Inhibition of migration
NeuroprotectionNeuronal CellsN/AReduction of ROS

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclization reactions using Lewis acids (e.g., TiCl₄) to form the spirocyclic core, followed by purification via column chromatography. Reaction parameters like solvent polarity (e.g., THF vs. toluene), temperature (reflux vs. microwave-assisted heating), and catalyst choice significantly impact yield and purity. For example, tert-butyl-protected derivatives require Boc deprotection under acidic conditions (e.g., HCl/dioxane) to generate the free amine intermediate .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural elucidation relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR can resolve diastereotopic protons in the pyrrolidine ring, while X-ray crystallography confirms the spirocyclic geometry. Computational tools (e.g., DFT) may supplement experimental data to analyze steric and electronic effects .
Key Structural Properties Techniques
Spirocyclic conformationX-ray crystallography
Diastereotopic protons¹H NMR (500 MHz)
Molecular weight verificationHRMS (ESI⁺)

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate its mechanisms?

  • Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors involved in inflammation or cancer pathways. Biochemical assays (e.g., kinase inhibition) and molecular docking simulations are used to predict binding affinities. For example, tert-butyl derivatives showed moderate activity in COX-2 inhibition assays, requiring IC₅₀ determination via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How do substituents on the benzopyran or pyrrolidine rings influence the compound's bioactivity, and what strategies optimize structure-activity relationships (SAR)?

  • Methodological Answer : Substituent effects are studied via systematic derivatization. For example:

  • Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, improving kinase inhibition.
  • Bulky tert-butyl groups improve metabolic stability but reduce solubility.
    SAR optimization involves parallel synthesis (e.g., Suzuki coupling for aryl substitutions) followed by high-throughput screening .

Q. What computational approaches are used to predict the compound's pharmacokinetic properties and target interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict logP, bioavailability, and binding modes. For instance, docking studies with CYP450 isoforms assess metabolic stability, while ADMET predictors evaluate toxicity risks. Free-energy perturbation (FEP) calculations refine binding affinity predictions for specific targets (e.g., serotonin receptors) .

Q. How can conflicting data on reaction yields or bioactivity be resolved in spirocyclic compound research?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions or assay protocols. To address this:

  • Reproduce experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Apply statistical tools (e.g., ANOVA) to identify significant variables .

Data Analysis and Validation

Q. What strategies ensure reproducibility in synthesizing and characterizing spirocyclic derivatives?

  • Methodological Answer :

  • Synthesis : Use controlled anhydrous conditions and in-situ monitoring (e.g., TLC or FTIR) for key intermediates.
  • Characterization : Cross-validate spectral data with computational predictions (e.g., comparing experimental and calculated NMR chemical shifts).
  • Purity : Employ HPLC with dual detection (UV/ELSD) to confirm ≥95% purity, critical for biological studies .

Q. How are stereochemical outcomes controlled during spirocyclic ring formation?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) direct stereochemistry. For example, proline-based catalysts induce enantioselectivity in pyrrolidine ring closure. Racemic mixtures may be resolved via chiral chromatography or kinetic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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